molecular formula C12H8ClNO2S B1658477 2-chloro-10H-phenothiazine 5,5-dioxide CAS No. 61174-89-8

2-chloro-10H-phenothiazine 5,5-dioxide

Cat. No.: B1658477
CAS No.: 61174-89-8
M. Wt: 265.72
InChI Key: XJIPKVOZAZPALY-UHFFFAOYSA-N
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Description

2-chloro-10H-phenothiazine 5,5-dioxide is a chemical compound with the molecular formula C12H8ClNO2S. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-10H-phenothiazine 5,5-dioxide can be synthesized through the oxidation of 2-chloro-10H-phenothiazine. Common oxidizing agents used in this process include hydrogen peroxide, tert-butyl hydroperoxide, and peracids such as peracetic acid . The reaction typically occurs under controlled conditions to ensure the selective oxidation of the sulfur atom to form the dioxide derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of sulfuric acid and hydrogen peroxide as oxidizing agents. The reaction is carried out in an oxidative environment to achieve the desired product . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-10H-phenothiazine 5,5-dioxide is unique due to the presence of both the chlorine atom and the dioxide groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-chloro-10H-phenothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17(12,15)16/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPKVOZAZPALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20820005
Record name 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20820005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61174-89-8
Record name 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20820005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-10H-phenothiazine 5,5-dioxide
Reactant of Route 2
2-chloro-10H-phenothiazine 5,5-dioxide
Reactant of Route 3
2-chloro-10H-phenothiazine 5,5-dioxide
Reactant of Route 4
2-chloro-10H-phenothiazine 5,5-dioxide
Reactant of Route 5
2-chloro-10H-phenothiazine 5,5-dioxide
Reactant of Route 6
2-chloro-10H-phenothiazine 5,5-dioxide

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